molecular formula C12H17N3O2 B012285 N-(4-aminophenyl)-2-morpholin-4-ylacetamide CAS No. 105076-76-4

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

Cat. No. B012285
M. Wt: 235.28 g/mol
InChI Key: STBXWCPKHDZQSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-aminophenyl)-2-morpholin-4-ylacetamide" often involves complex organic reactions, including the Buchwald–Hartwig amination, cyclization reactions, and modifications of amide bonds to achieve desired gastroprokinetic activities or to explore structural variations for enhanced biological activity. For instance, studies have explored the synthesis and activity of similar compounds to understand the impact of amide linkage reversal and the positioning of the morpholine ring on biological efficacy (Kalo et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, including the determination of crystal structures, provides insights into the conformation, hydrogen-bonding patterns, and supramolecular interactions of related compounds. High-precision structure redetermination efforts reveal the intricate details of molecular conformations that are crucial for understanding the compound's chemical behavior and interaction capabilities (Buu et al., 2019).

Chemical Reactions and Properties

Research into related compounds includes exploring their chemical reactions, such as transamination processes, and their resulting properties. These studies are crucial for understanding how modifications in the chemical structure can influence the biological activity and stability of the compounds. Investigations into the synthesis and antimicrobial evaluation of acetamide derivatives reveal how structural changes can impact antimicrobial and hemolytic activities, offering a pathway to designing compounds with desired properties (Gul et al., 2017).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study explored the synthesis of Schiff Bases of 4-(2-aminophenyl)-morpholines, which are structurally related to N-(4-aminophenyl)-2-morpholin-4-ylacetamide. The synthesized compounds were evaluated for analgesic, anti-inflammatory, antibacterial, and antifungal activities, with some exhibiting significant activities in these areas (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Antimicrobial Activity

  • Novel pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one showed antimicrobial activity against various bacterial and fungal strains, indicating the potential utility of N-(4-aminophenyl)-2-morpholin-4-ylacetamide derivatives in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Antifungal Agents

  • Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to N-(4-aminophenyl)-2-morpholin-4-ylacetamide, as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).

Synthesis and Characterization

  • The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in anticoagulant drugs, indicates the relevance of N-(4-aminophenyl)-2-morpholin-4-ylacetamide in the pharmaceutical field, particularly in the development of anticoagulants (Luo Lingyan et al., 2011).

Antimicrobial Mannich Base Derivatives

  • A series of N-phenylacetamide derivatives, including those with a morpholine structure, were synthesized and exhibited significant antibacterial and antifungal activities, demonstrating the potential of N-(4-aminophenyl)-2-morpholin-4-ylacetamide in antimicrobial applications (Idhayadhulla et al., 2014).

Gastroprokinetic Activity

  • N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have shown potent gastroprokinetic activity, suggesting potential medical applications of related compounds in gastroenterology (Kalo et al., 1995).

Analgesic and Anti-Inflammatory Applications

  • Paracetamol derivatives, modified by inserting morpholine, were synthesized and evaluated for analgesic and anti-inflammatory activities, highlighting the potential use of morpholine derivatives, including N-(4-aminophenyl)-2-morpholin-4-ylacetamide, in pain management (Ahmadi et al., 2014).

Antimalarial Activity

  • Research on the synthesis of new paracetamol derivatives for antimalarial activity suggests the potential use of morpholine derivatives in antimalarial drugs (Werbel et al., 1986).

Safety And Hazards


  • Safety Data Sheet (SDS) : Available here.

  • Purity : 95%.

  • Country of Origin : Kazakhstan (KZ).


Future Directions

Research avenues for N-(4-aminophenyl)-2-morpholin-4-ylacetamide include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.

  • Toxicology Studies : Assess safety profiles and potential adverse effects.


properties

IUPAC Name

N-(4-aminophenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXWCPKHDZQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585444
Record name N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

CAS RN

105076-76-4
Record name N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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